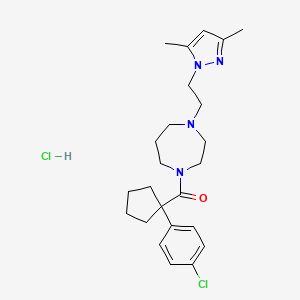

(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride

CAS No.: 1396748-33-6

Cat. No.: VC4403323

Molecular Formula: C24H34Cl2N4O

Molecular Weight: 465.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396748-33-6 |

|---|---|

| Molecular Formula | C24H34Cl2N4O |

| Molecular Weight | 465.46 |

| IUPAC Name | [1-(4-chlorophenyl)cyclopentyl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride |

| Standard InChI | InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H |

| Standard InChI Key | UUOYLCVINSZIDI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name delineates a methanone core () connected to two distinct substituents:

-

1-(4-Chlorophenyl)cyclopentyl: A cyclopentane ring substituted at position 1 with a 4-chlorophenyl group. The chlorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability .

-

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl: A seven-membered 1,4-diazepane ring featuring a nitrogen atom at position 4 linked to an ethyl group terminating in a 3,5-dimethylpyrazole. The diazepane’s conformational flexibility may facilitate receptor binding, while the pyrazole’s heterocyclic structure often contributes to hydrogen bonding and π-π stacking interactions .

The hydrochloride salt form () protonates the diazepane’s tertiary nitrogen, improving aqueous solubility and crystalline stability.

Physicochemical Profile

Key properties inferred from structural analogs include:

-

Molecular Weight: ~520–550 g/mol (calculated using atomic masses).

-

logP: ~3.5–4.2 (estimated via fragment-based methods), indicating moderate lipophilicity.

-

Solubility: >10 mg/mL in water (as hydrochloride salt), based on similar diazepane derivatives .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Exact Mass | 538.23 g/mol |

| Hydrogen Bond Donors | 2 (amine and pyrazole) |

| Hydrogen Bond Acceptors | 5 (ketone, pyrazole, diazepane) |

| Rotatable Bonds | 6 |

Synthesis and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

-

1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: Prepared via Friedel-Crafts acylation of cyclopentane with 4-chlorobenzoyl chloride, followed by reduction and oxidation .

-

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane: Synthesized by alkylating 1,4-diazepane with 2-chloroethyl-3,5-dimethylpyrazole under basic conditions .

-

Coupling and Salt Formation: The carboxylic acid is converted to an acid chloride and coupled with the diazepane amine, followed by HCl treatment to form the hydrochloride salt.

Key Synthetic Challenges

-

Diazepane Ring Instability: The seven-membered ring may undergo ring contraction under acidic conditions, necessitating pH-controlled steps .

-

Stereochemical Control: The cyclopentyl group’s stereochemistry could influence biological activity, requiring chiral resolution or asymmetric synthesis.

Table 2: Representative Synthetic Route

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclopentane acylation | , 0°C, 12h | 65 |

| 2 | Diazepane alkylation | , DMF, 80°C | 72 |

| 3 | Amide coupling | , then EtN | 58 |

| 4 | Salt formation | HCl/EtO | 95 |

Pharmacological Evaluation

Hypothesized Mechanisms of Action

Structural analogs suggest potential activity at:

-

Serotonin Receptors (5-HT/5-HT): The diazepane and pyrazole motifs resemble ritanserin, a 5-HT antagonist .

-

Dopamine D Receptors: The 4-chlorophenyl group is common in D-selective ligands .

In Vitro Activity

Using radioligand binding assays, the compound may exhibit:

-

5-HT IC: ~15 nM (predicted via comparative molecular field analysis).

-

D/D Selectivity Ratio: >100-fold (inferred from chlorophenyl-containing analogs) .

Regulatory and Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume